This compound can be sourced from various chemical suppliers and is classified under sulfonamides, which are a group of compounds containing a sulfonamide functional group (–SO2NH2). Sulfonamides have historically been used as antibiotics and are now being explored for their roles in other therapeutic areas, including cancer treatment and enzyme inhibition.
The synthesis of 4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide typically involves several key steps:
The molecular formula of 4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide is , with a molecular weight of approximately 363.5 g/mol. The structure features:
The compound's structure can be represented using SMILES notation: CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2
, indicating its complex arrangement of rings and functional groups.
4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide can engage in various chemical reactions:
These reactions expand the utility of this compound in synthetic organic chemistry, enabling researchers to create diverse analogs for further study.
The mechanism of action for 4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide primarily involves its interaction with specific molecular targets such as enzymes or receptors. It may function by binding to these targets and modulating their activity, which could lead to various biological effects depending on the specific application:
The exact biochemical pathways remain an area for further research.
The physical and chemical properties of 4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide include:
These properties are critical for determining its suitability in various applications, particularly in drug formulation.
4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide has several potential applications:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4